molecular formula C10H17NS B2564299 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine CAS No. 1594967-93-7

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine

Cat. No. B2564299
M. Wt: 183.31
InChI Key: XYMYJQKDTALHQR-UHFFFAOYSA-N
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Description

The compound “4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine” is a derivative of thiomorpholine, which is a sulfur-containing heterocycle. The “But-3-yn-1-yl” part indicates the presence of a butyne (a four-carbon alkyne) group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable thiomorpholine derivative with a but-3-yn-1-yl halide in the presence of a base .


Molecular Structure Analysis

The molecular structure analysis of this compound would involve the identification of its functional groups and the connectivity of its atoms. The compound contains a thiomorpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. It also contains a but-3-yn-1-yl group, which is a linear four-carbon chain with a triple bond between the second and third carbons .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The alkyne group could undergo addition reactions, and the thiomorpholine ring could potentially undergo substitution or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiomorpholine ring could influence its solubility in polar solvents .

Scientific Research Applications

Photovoltaic Applications

The use of compounds with similar structures in dye-sensitized solar cells (DSSCs) to improve photoelectric conversion efficiency suggests that "4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine" could be explored for photovoltaic applications. The co-sensitization method using carboxylated cyanine dyes in DSSCs, as studied by Wu et al. (2009), demonstrates the potential of such compounds in enhancing solar cell performance (Wu, Meng, Li, Teng, & Hua, 2009).

Luminescent Materials for Data Security

Compounds with similar structural elements have been used in designing luminescent materials for applications like data security protection. The study by Song et al. (2016) on AIE-active Ir(III) complexes with tunable emissions indicates the potential of such compounds in creating smart luminescent materials for security and display technologies (Song, Liu, Li, Shi, Hu, Cai, & Zhu, 2016).

Organic Light-Emitting Diodes (OLEDs)

The application of similar compounds in OLEDs, particularly for achieving high efficiency and pure-red emission, as researched by Tsuboyama et al. (2003), suggests a potential use of "4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine" in the development of display technologies and lighting solutions (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting preclinical and clinical trials .

properties

IUPAC Name

4-but-3-ynyl-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYJQKDTALHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine

CAS RN

1594967-93-7
Record name 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine
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